molecular formula C20H18F3N3O3 B2814332 N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1448131-38-1

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2814332
CAS RN: 1448131-38-1
M. Wt: 405.377
InChI Key: OVKBSXURYBWMLP-UHFFFAOYSA-N
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Description

The compound appears to contain an indole moiety, which is a common structure in many natural products and synthetic pharmaceuticals . It also contains a trifluoromethylphenyl group, which is often used in medicinal chemistry due to its bioisosteric properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indole and trifluoromethylphenyl groups would contribute to the aromaticity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the indole and trifluoromethylphenyl groups could impact its solubility, stability, and reactivity .

Scientific Research Applications

Glycolic Acid Oxidase Inhibition

An extensive series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has been prepared and studied as inhibitors of glycolic acid oxidase (GAO). Methylation of the nitrogen or the 3-hydroxy substituent reduced potency dramatically, indicating the requirement for the two acidic functions on the 1H-pyrrole-2,5-dione nucleus. This suggests a potential application in reducing urinary oxalate levels through inhibition of GAO, especially in conditions like ethylene glycol poisoning or primary hyperoxaluria (C. Rooney et al., 1983).

Optical Activity in Binuclear Diorganotin Compounds

The synthesis of optically active binuclear diorganotin compounds from an optically active oxalamide highlights the potential of using such compounds in the development of new materials with specific optical properties. These compounds could have applications in areas ranging from material science to pharmaceuticals, where chiral properties are crucial (V. Jiménez‐Pérez et al., 2006).

Receptor Differentiation

The structural modification of certain compounds can change sympathomimetic activity, indicating that receptor populations can be divided into distinct groups based on their responsiveness to these modifications. This differentiation has potential implications in the development of targeted therapies for diseases influenced by these receptor pathways (A. M. Lands et al., 1967).

Azo-Schiff Base Compounds for Complex Formation

The synthesis of Azo-Schiff base compounds from reactions involving an oxalamide and their ability to form non-electrolyte complexes suggest applications in the development of coordination compounds with potential uses in catalysis, material science, and as antimicrobial agents (A. A. Al-Hamdani et al., 2016).

Histone Deacetylase Inhibition

Investigation into the anti-HD2 activity of chemical substitutions on the pyrrole-C2 ethene chains indicates potential applications in the field of epigenetics and cancer therapy, where histone deacetylase inhibitors play a significant role in modulating gene expression (A. Mai et al., 2004).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many indole-containing compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c1-26-11-15(14-7-2-3-8-16(14)26)17(27)10-24-18(28)19(29)25-13-6-4-5-12(9-13)20(21,22)23/h2-9,11,17,27H,10H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKBSXURYBWMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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